Cas no 58648-36-5 (1,3,4,6-Pentalenetetracarboxylic acid, octahydro-2,5-dioxo-,tetramethyl ester)

1,3,4,6-Pentalenetetracarboxylic acid, octahydro-2,5-dioxo-,tetramethyl ester structure
58648-36-5 structure
Product Name:1,3,4,6-Pentalenetetracarboxylic acid, octahydro-2,5-dioxo-,tetramethyl ester
CAS No:58648-36-5
MF:C16H18O10
MW:370.308125972748
CID:341360
PubChem ID:283933
Update Time:2025-04-19

1,3,4,6-Pentalenetetracarboxylic acid, octahydro-2,5-dioxo-,tetramethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1,3,4,6-Pentalenetetracarboxylic acid, octahydro-2,5-dioxo-,tetramethyl ester
    • tetramethyl 2,5-dioxo-1,3,3a,4,6,6a-hexahydropentalene-1,3,4,6-tetracarboxylate
    • (cis)-tetramethyl bicyclo[3.3.0]octane-3,7-dioxo-2,4,6,8-tetracarboxylate
    • 1,3,4,6-Tetramethoxycarbonyl-cis-pentalandion-(2,5)
    • AC1L5ZQ9
    • AC1Q43V8
    • AC1Q5Z1F
    • CTK5A8642
    • NSC627691
    • SureCN9729217
    • Weiss tetraester
    • NSC-627691
    • 1,4,6-Pentalenetetracarboxylic acid, octahydro-2,5-dioxo-, tetramethyl ester
    • 1,3,4,6-Pentalenetetracarboxylic acid, octahydro-2,5-dioxo-, tetramethyl ester
    • tetramethyl 2,5-dioxooctahydro-1,3,4,6-pentalenetetracarboxylate
    • NSC-139201
    • SCHEMBL11957849
    • SCHEMBL11359745
    • NSC139201
    • 58648-36-5
    • SCHEMBL9729217
    • DTXSID60300836
    • 1,3,4,6-Pentalenetetracarboxylic acid der.
    • AKOS024323846
    • Inchi: 1S/C16H18O10/c1-23-13(19)7-5-6(9(11(7)17)15(21)25-3)10(16(22)26-4)12(18)8(5)14(20)24-2/h5-10H,1-4H3
    • InChI Key: SWCWCPQCKMRHID-UHFFFAOYSA-N
    • SMILES: O=C1C(C(=O)OC)C2C(C(=O)OC)C(C(C(=O)OC)C2C1C(=O)OC)=O

Computed Properties

  • Exact Mass: 370.08994
  • Monoisotopic Mass: 370.08999677g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 8
  • Complexity: 571
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 139Ų

Experimental Properties

  • PSA: 139.34
  • LogP: -1.45900
Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent